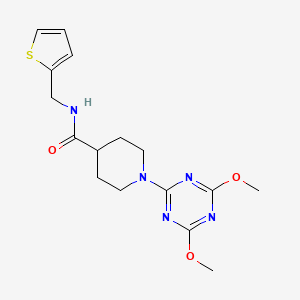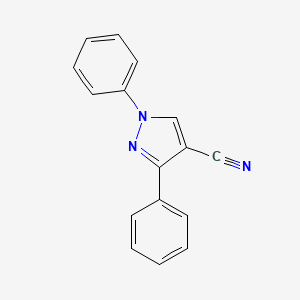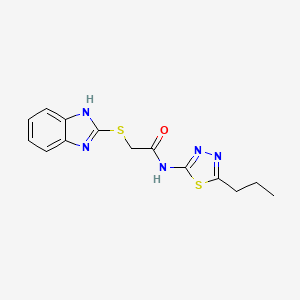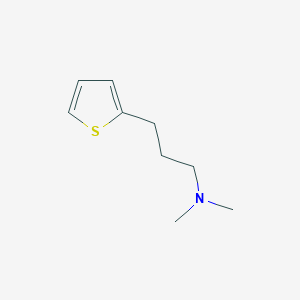
Dihexyverine
概要
説明
ジヘキシルベリンは、抗コリン作用とスパスモリティック作用が知られている化学化合物です。主に、様々な医療状態における平滑筋の痙攣を緩和するために使用されます。 この化合物は、米国では使用が承認されていませんが、いくつかの国では異なる商品名で販売されています .
製造方法
合成経路と反応条件
ジヘキシルベリンは、ビシクロヘキシル-1-カルボン酸と2-ピペリジノエタノールのエステル化によって合成されます。この反応は通常、エステル化プロセスを促進するためにジシクロヘキシルカルボジイミド(DCC)などの脱水剤を使用します。この反応は、エステル結合の加水分解を防ぐために無水条件下で行われます。
工業生産方法
ジヘキシルベリンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大型反応器の使用と、最終製品の高い収率と純度を確保するための反応条件の精密な制御が含まれます。反応パラメータの監視と制御のための自動システムの使用は、工業的な環境では一般的です。
化学反応の分析
反応の種類
ジヘキシルベリンは、次のようないくつかのタイプの化学反応を受けます。
酸化: ジヘキシルベリンは、使用される条件と試薬に応じて、様々な酸化生成物を形成するために酸化することができます。
還元: ジヘキシルベリンの還元は、還元誘導体の形成につながる可能性があります。
置換: ジヘキシルベリンは、特にピペリジン環で、置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化アルミニウムリチウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
置換: 置換反応は、多くの場合、ハロゲン化物やアミンなどの求核剤を伴います。
形成される主要な生成物
これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸やケトンを生成し、還元はアルコールやアミンを生成する可能性があります。
科学研究への応用
ジヘキシルベリンは、次のようないくつかの科学研究への応用があります。
化学: エステル化と抗コリン作用の研究におけるモデル化合物として使用されています。
生物学: 平滑筋細胞への影響と、痙攣性状態の治療における潜在的な用途について調査されています。
医学: 過敏性腸症候群(IBS)や尿失禁など、平滑筋の痙攣を伴う状態における潜在的な治療用途について調査されています。
産業: 新しい抗コリン薬とスパスモリティックの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
Dihexyverine is synthesized through the esterification of bicyclohexyl-1-carboxylic acid with 2-piperidinoethanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
Dihexyverine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Dihexyverine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and anticholinergic activity.
Biology: Investigated for its effects on smooth muscle cells and its potential use in treating spastic conditions.
Medicine: Explored for its potential therapeutic applications in conditions involving smooth muscle spasms, such as irritable bowel syndrome (IBS) and urinary incontinence.
Industry: Utilized in the development of new anticholinergic agents and spasmolytics.
作用機序
ジヘキシルベリンは、平滑筋細胞のムスカリン受容体に対するアセチルコリンの作用を阻害することによって効果を発揮します。これは、筋肉の収縮を減少させ、痙攣を緩和することにつながります。 この化合物は、主に平滑筋の収縮を仲介するM3ムスカリン受容体を標的にしています .
類似の化合物との比較
類似の化合物
ジシクロミン: 平滑筋の痙攣の治療に使用される別の抗コリン薬です。作用機序は似ていますが、化学構造が異なります。
ヒヨスチアミン: 同様の治療目的で使用される抗コリン化合物です。化学構造と薬物動態がジヘキシルベリンとは異なります。
オキシブチニン: 過活動膀胱と尿失禁の治療に使用されます。ジヘキシルベリンと一部の薬理学的特性を共有しますが、化学構造は異なります。
ジヘキシルベリンの独自性
ジヘキシルベリンは、特定の化学構造が独特であり、その薬理学的プロファイルに寄与しています。そのビシクロヘキシル-1-カルボン酸エステル構造は、他の抗コリン薬とは異なり、異なる薬物動態と薬力学特性を提供しています。
類似化合物との比較
Similar Compounds
Dicyclomine: Another anticholinergic agent used to treat smooth muscle spasms. It has a similar mechanism of action but differs in its chemical structure.
Hyoscyamine: An anticholinergic compound used for similar therapeutic purposes. It has a different chemical structure and pharmacokinetic profile compared to dihexyverine.
Oxybutynin: Used to treat overactive bladder and urinary incontinence. It shares some pharmacological properties with this compound but has a distinct chemical structure.
Uniqueness of this compound
This compound is unique in its specific chemical structure, which contributes to its particular pharmacological profile. Its bicyclohexyl-1-carboxylic acid ester structure distinguishes it from other anticholinergic agents, providing a different set of pharmacokinetic and pharmacodynamic properties.
特性
IUPAC Name |
2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c22-19(23-17-16-21-14-8-3-9-15-21)20(12-6-2-7-13-20)18-10-4-1-5-11-18/h18H,1-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSQDVCVWNXBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204645 | |
| Record name | Dihexyverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561-77-3 | |
| Record name | Dihexyverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexyverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihexyverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13678 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihexyverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHEXYVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2FQ66RU9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate](/img/structure/B1209960.png)
![N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1209963.png)
![5-hydroxy-N-[2-[[(5-hydroxy-3-pyridinyl)-oxomethyl]amino]propyl]-3-pyridinecarboxamide](/img/structure/B1209964.png)
![3-[[[[3-[(4-Chlorophenyl)methyl]-2-methyl-4-oxo-6-quinazolinyl]amino]-oxomethyl]amino]propanoic acid ethyl ester](/img/structure/B1209965.png)
![N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide](/img/structure/B1209966.png)
![N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B1209969.png)






